molecular formula C4H7BrCl2 B1522070 1-Bromo-3,4-dichlorobutane CAS No. 26204-05-7

1-Bromo-3,4-dichlorobutane

Cat. No.: B1522070
CAS No.: 26204-05-7
M. Wt: 205.91 g/mol
InChI Key: KAXNIHBUEOVSFF-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dichlorobutane is an organic compound with the molecular formula C4H7BrCl2 It is a halogenated alkane, characterized by the presence of bromine and chlorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the addition of bromine and chlorine to butene, followed by dehydrohalogenation to yield the desired product . The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of phase-transfer catalysts can enhance the efficiency of the halogenation reactions, making the process more economical and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-dichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed to promote elimination reactions.

Major Products:

Scientific Research Applications

1-Bromo-3,4-dichlorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-dichlorobutane in chemical reactions involves the formation of reactive intermediates, such as halonium ions, during halogenation processes . These intermediates facilitate the addition or substitution reactions by providing a pathway for the nucleophilic attack or elimination of halogen atoms.

Comparison with Similar Compounds

  • 1-Bromo-2,3-dichlorobutane
  • 1-Bromo-4-chlorobutane
  • 2-Bromo-3-chlorobutane

Comparison: 1-Bromo-3,4-dichlorobutane is unique due to the specific positioning of the bromine and chlorine atoms on the butane backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in substitution and elimination reactions .

Properties

IUPAC Name

4-bromo-1,2-dichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrCl2/c5-2-1-4(7)3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNIHBUEOVSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659864
Record name 4-Bromo-1,2-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26204-05-7
Record name 4-Bromo-1,2-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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